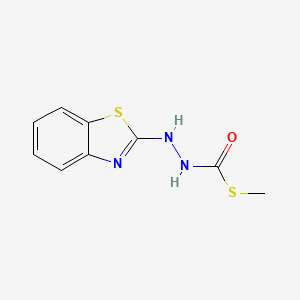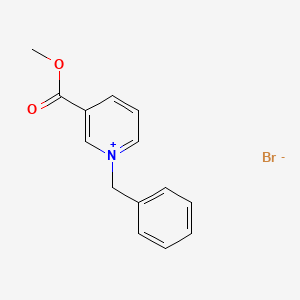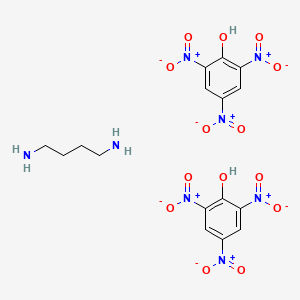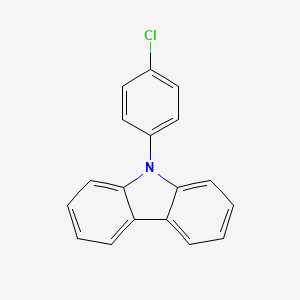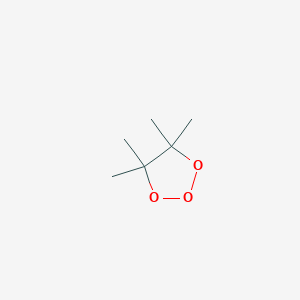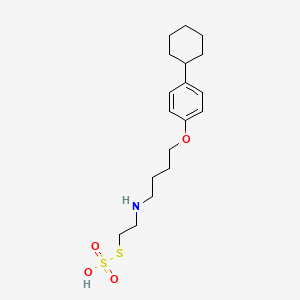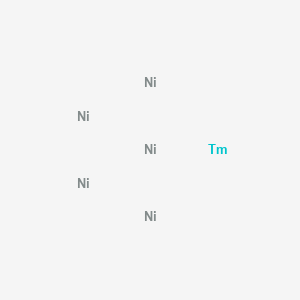
Nickel;thulium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel-thulium compounds are intermetallic compounds formed between nickel and thulium, a rare earth element. These compounds exhibit unique physical and chemical properties due to the combination of nickel’s metallic characteristics and thulium’s rare earth properties. They are of significant interest in various fields, including materials science, chemistry, and industry, due to their magnetic, catalytic, and structural properties .
準備方法
Synthetic Routes and Reaction Conditions: Nickel-thulium compounds can be synthesized through various methods, including solid-state reactions, sol-gel methods, and co-precipitation techniques. One common method involves the reaction of nickel (II) nitrate, iron (III) nitrate, and thulium (III) nitrate in the presence of glucose, which acts as a capping agent, reductant, and natural template . The reaction is typically carried out at elevated temperatures to ensure complete formation of the desired compound.
Industrial Production Methods: Industrial production of nickel-thulium compounds often involves high-temperature solid-state reactions. The starting materials, typically high-purity nickel and thulium metals or their oxides, are mixed in stoichiometric ratios and heated in a controlled atmosphere to prevent oxidation. The resulting intermetallic compounds are then cooled and processed to achieve the desired physical and chemical properties .
化学反応の分析
Types of Reactions: Nickel-thulium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of nickel and thulium, as well as the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of nickel-thulium compounds include oxygen, hydrogen, and various acids and bases. For example, nickel-thulium compounds can be oxidized in the presence of oxygen to form oxides, or reduced using hydrogen gas to form metallic nickel and thulium .
Major Products Formed: The major products formed from the reactions of nickel-thulium compounds depend on the specific reaction conditions. For instance, oxidation reactions typically yield nickel and thulium oxides, while reduction reactions produce the metallic forms of nickel and thulium .
科学的研究の応用
Nickel-thulium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, nickel-thulium compounds are explored for their potential use in imaging and therapeutic applications . Additionally, these compounds are used in industry for their catalytic and structural properties .
作用機序
The mechanism of action of nickel-thulium compounds is primarily based on their ability to interact with other molecules and catalyze chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalytic applications, nickel-thulium compounds facilitate the breaking and forming of chemical bonds, thereby accelerating the reaction rate . In magnetic applications, the compounds’ unique electronic structure and magnetic properties enable them to store and manipulate magnetic information .
類似化合物との比較
Nickel-thulium compounds can be compared with other intermetallic compounds involving nickel and other rare earth elements, such as nickel-yttrium and nickel-erbium compounds. While all these compounds exhibit unique magnetic and catalytic properties, nickel-thulium compounds are particularly notable for their high magnetic anisotropy and stability . This makes them suitable for applications requiring robust magnetic properties and resistance to environmental degradation.
List of Similar Compounds:- Nickel-yttrium compounds
- Nickel-erbium compounds
- Nickel-dysprosium compounds
- Nickel-holmium compounds
特性
CAS番号 |
12059-28-8 |
|---|---|
分子式 |
Ni5Tm |
分子量 |
462.40 g/mol |
IUPAC名 |
nickel;thulium |
InChI |
InChI=1S/5Ni.Tm |
InChIキー |
PWIABKZXHWTPHE-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Tm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)

